N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide is an organic compound that features a pyrrole ring, a propyl chain, and a tolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Propyl Chain: The propyl chain can be introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with acetic anhydride or acetyl chloride.
Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts acylation reaction using toluene and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the acetamide moiety, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the tolyl group, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted tolyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential pharmacological properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring and tolyl group can facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrrol-1-yl)propyl)-2-(p-tolyl)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.
N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyl)acetamide: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.
N-(3-(1H-pyrrol-1-yl)propyl)-2-(phenyl)acetamide: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and interaction with biological targets. The meta-tolyl group provides distinct steric and electronic properties compared to its ortho and para counterparts.
Biological Activity
N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide, also known by its CAS number 1226432-49-0, is a pyrrole-derived compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring, a propyl chain, and a meta-tolyl group attached to an acetamide moiety. Its molecular formula is C16H20N2O, with a molecular weight of 256.34 g/mol. The compound's unique structure allows for various interactions with biological targets, making it a candidate for pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrrole ring and tolyl group facilitate binding to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds, enhancing the compound's affinity for its targets. This mechanism may modulate the activity of enzymes involved in critical biological pathways.
1. Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain pyrrole benzamide derivatives had minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against these pathogens .
2. Acetylcholinesterase Inhibition
Compounds containing the pyrrole structure have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer's disease. In one study, polysubstituted pyrroles were synthesized and assessed for AChE inhibitory activity, revealing IC50 values as low as 36.30 µM for some derivatives . This suggests that this compound could possess similar AChE inhibitory properties.
3. Anticancer Potential
Pyrrole derivatives have been investigated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The unique structural features of this compound may enhance its efficacy compared to other similar compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal that:
- Substituent Positioning : The position of the tolyl group (meta vs. para or ortho) significantly affects the compound's interaction with biological targets.
- Functional Groups : The presence of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the compound's reactivity and binding affinity .
Case Study 1: Antimicrobial Evaluation
In a recent investigation, several pyrrole derivatives were synthesized and tested against common bacterial strains. The study found that compounds with structural similarities to this compound exhibited potent antibacterial activity, supporting the hypothesis that modifications in the pyrrole structure can enhance antimicrobial efficacy .
Case Study 2: AChE Inhibition
Another study focused on the synthesis of polysubstituted pyrroles aimed at developing selective AChE inhibitors. The results indicated that certain substitutions led to improved inhibitory potency, suggesting that further exploration of this compound could yield promising candidates for Alzheimer's treatment .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(3-pyrrol-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-14-6-4-7-15(12-14)13-16(19)17-8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNURCAUGGXOXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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